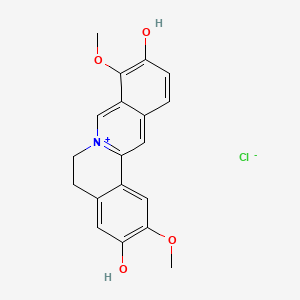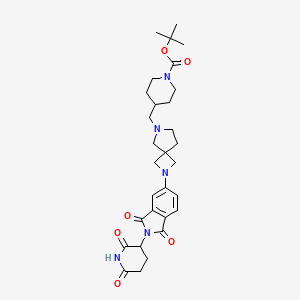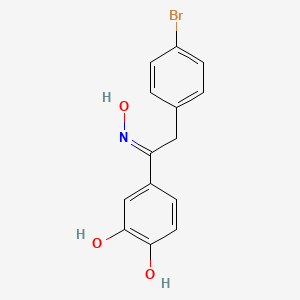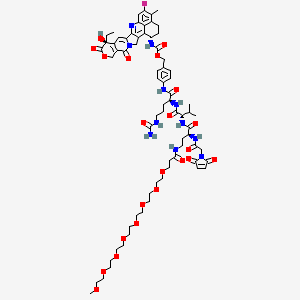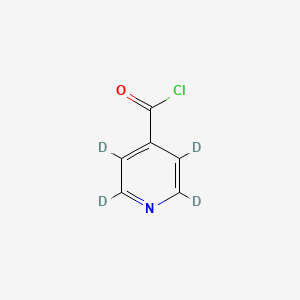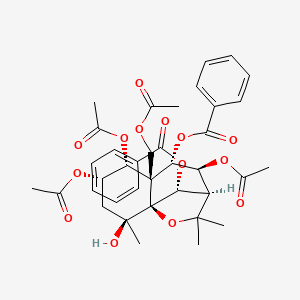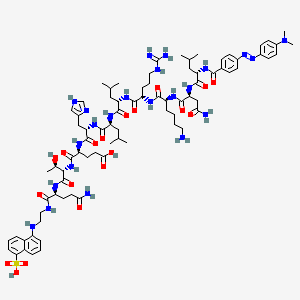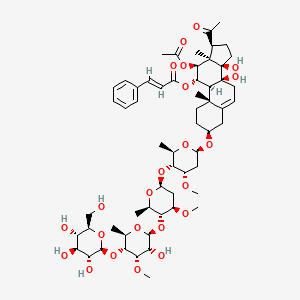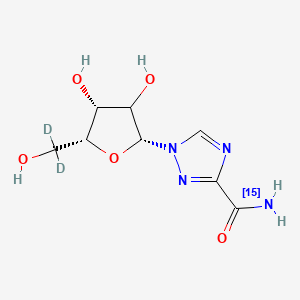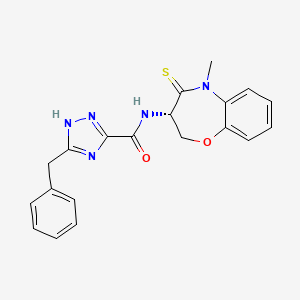
Ripk1-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ripk1-IN-16 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, making it a significant target for therapeutic interventions in various diseases, including autoimmune, inflammatory, neurodegenerative, ischemic, and acute conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
Ripk1-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further modified to achieve the final this compound compound. These intermediates often contain functional groups that enhance the inhibitory activity of the final product .
科学研究应用
Ripk1-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of RIPK1 inhibition on cell death and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases such as autoimmune disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1
作用机制
Ripk1-IN-16 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the ATP-binding pocket and the allosteric regulatory domain of RIPK1 .
相似化合物的比较
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that prevents necroptosis.
GSK2656157: A type II RIPK1 inhibitor with a different binding mode.
LD4172: A first-in-class RIPK1 degrader developed using proteolysis targeting chimera (PROTAC) technology
Uniqueness of Ripk1-IN-16
This compound is unique due to its high selectivity and potency in inhibiting RIPK1. Unlike other inhibitors, this compound targets both the ATP-binding pocket and the allosteric regulatory domain, providing a dual mechanism of action that enhances its therapeutic potential .
属性
分子式 |
C20H19N5O2S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
5-benzyl-N-[(3S)-5-methyl-4-sulfanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H19N5O2S/c1-25-15-9-5-6-10-16(15)27-12-14(20(25)28)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1 |
InChI 键 |
IECXSYCNRXFRJS-AWEZNQCLSA-N |
手性 SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=S)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |
规范 SMILES |
CN1C2=CC=CC=C2OCC(C1=S)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


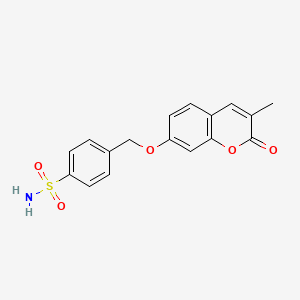
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
